molecular formula C25H21ClN2O4S B2929456 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 866591-13-1

2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2929456
CAS No.: 866591-13-1
M. Wt: 480.96
InChI Key: DVKXRHWOMLLSKL-UHFFFAOYSA-N
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Description

This compound belongs to a class of quinoline derivatives featuring a sulfonyl group and an acetamide moiety. Its structure includes a 6-chloro-substituted quinoline core, a benzenesulfonyl group at position 3, and an N-(4-ethylphenyl)acetamide side chain. The sulfonyl group enhances electron-withdrawing properties, while the chloro substituent may influence steric and electronic interactions with biological targets. The 4-ethylphenyl acetamide moiety likely contributes to lipophilicity and binding specificity .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-2-17-8-11-19(12-9-17)27-24(29)16-28-15-23(33(31,32)20-6-4-3-5-7-20)25(30)21-14-18(26)10-13-22(21)28/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKXRHWOMLLSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with 4-ethylphenyl acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorosulfonic acid for sulfonation reactions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives with sulfonyl and acetamide groups exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with three analogs (Table 1), followed by a discussion of structural and functional implications.

Table 1: Structural Comparison of Key Analogs

Compound Name Quinoline Substituent (Position 6) Sulfonyl Group Acetamide Aryl Group CAS/ID
Target Compound Chlorine Benzenesulfonyl 4-Ethylphenyl -
Analog 1 Ethyl 4-Chlorobenzenesulfonyl 3-Methylphenyl 866725-41-9
Analog 2 Ethyl Benzenesulfonyl 4-Chlorophenyl 866590-95-6
Analog 3 Chlorine (N,4-Dimethylphenyl)sulfonamido 4-Methylbenzyl (See Ref. 3)

Substituent Effects on the Quinoline Core

  • Chlorine vs. Ethyl, being hydrophobic, may improve membrane permeability but reduce polar interactions .
  • Sulfonyl Group Variations: The benzenesulfonyl group in the target compound lacks the electron-withdrawing chlorine present in Analog 1’s 4-chlorobenzenesulfonyl group. This difference could alter binding affinity in environments sensitive to electron density, such as enzyme active sites .

Acetamide Aryl Group Modifications

  • 4-Ethylphenyl vs. 3-Methylphenyl (Analog 1): The target’s 4-ethylphenyl group provides greater hydrophobicity and steric volume than Analog 1’s 3-methylphenyl. This may enhance interactions with hydrophobic protein pockets but reduce solubility in aqueous media .

Research Findings and Gaps

Key research gaps include:

  • Binding Affinity Studies: No IC₅₀ or Ki values are reported for the target compound or analogs.
  • Solubility and Metabolic Stability: Experimental data on logP, solubility, and cytochrome P450 interactions are needed to validate theoretical predictions.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule with significant potential in various biological applications. Its structure includes a quinoline core, known for its diverse biological activities, and a benzenesulfonyl group that enhances its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H21ClN2O4S\text{C}_{25}\text{H}_{21}\text{Cl}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • DNA Intercalation : The quinoline moiety can intercalate between DNA base pairs, disrupting normal DNA function and leading to cell apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which could be crucial for therapeutic applications.
  • Enhanced Binding Affinity : The benzenesulfonyl group increases the compound's binding affinity to its targets, potentially enhancing its efficacy.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit antimicrobial activity. A study found that compounds similar to the target molecule showed effectiveness against various bacterial strains. The presence of the benzenesulfonyl group may contribute to this activity by enhancing membrane permeability or disrupting metabolic pathways in bacteria.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound's ability to intercalate with DNA suggests potential use in cancer therapies. In vitro studies demonstrated that similar compounds induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Antioxidant Activity

The compound may also exhibit antioxidant properties. Research has shown that certain quinoline derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is beneficial in preventing diseases associated with oxidative damage.

Case Studies

StudyFindings
Antimicrobial Activity A study on related quinoline compounds showed significant inhibition of Staphylococcus aureus and Escherichia coli, indicating potential for treating infections.
Anticancer Effects In vitro tests revealed that compounds with similar structures induced apoptosis in human breast cancer cells (MCF-7) through DNA intercalation .
Antioxidant Potential Compounds analogous to this target demonstrated strong free radical scavenging activity in DPPH assays, suggesting protective effects against oxidative stress .

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